Maltotriose xhydrate is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. It is classified as an oligosaccharide and is commonly produced during the enzymatic breakdown of starch by alpha-amylase. Maltotriose has significant applications in food science, fermentation processes, and biochemical research.
Maltotriose is primarily derived from starch sources, particularly from grains such as barley and corn. It can be produced during the malting process or through the enzymatic hydrolysis of starch using alpha-amylase, which is present in human saliva and pancreatic secretions. Additionally, maltotriose can be synthesized using various chemical methods involving polysaccharides like pullulan.
Maltotriose can be synthesized through several methods:
The enzymatic synthesis typically requires controlled conditions such as temperature and pH to optimize the activity of alpha-amylase. The chemical synthesis method described involves a two-step reaction where pullulan undergoes acetolysis to form fully acetylated maltotriose, which is then deacetylated to yield the target compound.
Maltotriose consists of three glucose units connected by α-1,4 glycosidic bonds. Its molecular structure can be represented as follows:
Maltotriose can undergo various chemical reactions typical for carbohydrates:
The metabolism of maltotriose begins with its hydrolysis into glucose by specific enzymes in the small intestine. The resulting glucose molecules are then absorbed into the bloodstream, providing energy. The presence of maltotriose in food products enhances sweetness while also acting as a humectant, retaining moisture in baked goods .
Maltotriose has several scientific uses:
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